2-(Ethoxymethyl)pyrrolidine

Descripción

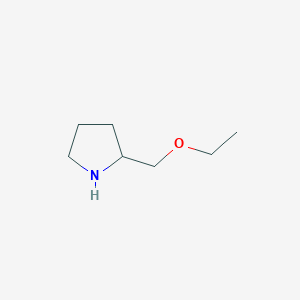

Structure

3D Structure

Propiedades

IUPAC Name |

2-(ethoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-9-6-7-4-3-5-8-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXBWKFANYNBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610409 | |

| Record name | 2-(Ethoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883538-81-6 | |

| Record name | 2-(Ethoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pyrrolidine Scaffold: a Foundational Heterocycle in Chemical Research

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of modern chemical research. nih.govmappingignorance.org Its prevalence stems from its presence in a vast array of natural products, pharmaceuticals, and functional materials. mappingignorance.orgwikipedia.org Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring create a non-planar, puckered structure. nih.govresearchgate.net This three-dimensional conformation is crucial as it allows for a more comprehensive exploration of chemical space, a desirable attribute in drug discovery and materials science. nih.govnih.gov

The inherent structural features of the pyrrolidine scaffold, including its basic nitrogen atom and the potential for stereoisomerism, make it a versatile framework for a wide range of chemical transformations. wikipedia.org It can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. This adaptability has led to the development of numerous synthetic methodologies for constructing and modifying the pyrrolidine ring, including multicomponent reactions and catalytic cycloadditions. acs.orgbeilstein-journals.org

Chiral Pyrrolidines and Their Significance in Enantioselective Transformations

The introduction of stereocenters into the pyrrolidine (B122466) ring gives rise to chiral pyrrolidines, a class of compounds of paramount importance in asymmetric synthesis. mappingignorance.orgnih.gov Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even detrimental. mappingignorance.org Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is a critical goal in pharmaceutical chemistry.

Chiral pyrrolidines, derived from natural sources like the amino acid proline or prepared through asymmetric synthesis, serve as powerful tools for achieving enantioselectivity. mappingignorance.orgnih.gov They are widely employed as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and then subsequently removed. capes.gov.br Furthermore, they are crucial components in the design of chiral ligands for metal-based catalysts and as organocatalysts themselves. mappingignorance.orgnih.gov The Jørgensen-Hayashi catalyst, a diarylprolinol silyl (B83357) ether, is a prominent example of a highly effective pyrrolidine-based organocatalyst. nih.gov The predictable stereochemical control exerted by chiral pyrrolidines has made them indispensable in the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules. nih.govrsc.org

2 Alkoxymethyl Pyrrolidines As Versatile Chiral Building Blocks and Catalyst Precursors

Within the broader family of chiral pyrrolidines, 2-(alkoxymethyl)pyrrolidines represent a particularly useful and versatile subclass. These compounds feature an alkoxymethyl substituent at the C2 position of the pyrrolidine (B122466) ring. A well-studied example is (R)-(-)-2-(Methoxymethyl)pyrrolidine, which is recognized as a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The presence of the ether linkage and the chiral center at C2 makes these compounds key intermediates for the construction of more complex molecular frameworks.

2-(Ethoxymethyl)pyrrolidine is a member of this important class of compounds. The fundamental structure consists of a pyrrolidine ring with an ethoxymethyl group, -CH₂OCH₂CH₃, attached to the carbon atom adjacent to the nitrogen. The "2-" indicates the position of this substituent. The chirality of the C2 carbon, which can exist in either the (R) or (S) configuration, is a critical feature that dictates its utility in asymmetric synthesis.

While specific research on this compound is not as extensively documented as its methoxy (B1213986) analogue, its structural similarity allows for well-founded inferences regarding its chemical behavior and potential applications. It is expected to be a valuable tool for synthetic chemists, offering a unique combination of a chiral pyrrolidine scaffold with the specific properties imparted by the ethoxymethyl group.

Below are tables detailing some of the key properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 883538-81-6 clearsynth.com |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 160-180 °C |

| Solubility | Expected to be soluble in water and common organic solvents |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the pyrrolidine ring protons, the ethoxy group (a triplet and a quartet), and the methylene (B1212753) bridge protons. |

| ¹³C NMR | Resonances for the five carbons of the pyrrolidine ring and the two carbons of the ethyl group, as well as the methylene bridge carbon. |

| IR Spectroscopy | Characteristic peaks for C-H, C-N, and C-O stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Advanced Synthetic Methodologies for this compound and Related Pyrrolidine Derivatives

The pyrrolidine ring is a fundamental structural motif present in a vast array of natural products, pharmaceuticals, and chiral catalysts. The synthesis of specifically substituted pyrrolidines, such as this compound and its analogs, with precise control over stereochemistry is a significant objective in modern organic chemistry. This article details advanced synthetic methodologies focusing on stereoselective and convergent approaches to these valuable compounds.

Structural Diversification and Advanced Pyrrolidine Architectures Through 2 Ethoxymethyl Pyrrolidine

Synthesis of 2,5-Disubstituted Pyrrolidine (B122466) Derivatives

The strategic introduction of a second substituent at the C-5 position of the 2-(ethoxymethyl)pyrrolidine ring is a key transformation for creating structural diversity. This is typically achieved through the stereoselective deprotonation of an N-protected pyrrolidine at the C-5 position, followed by quenching with an electrophile. The stereochemical outcome of this reaction is often directed by the existing substituent at the C-2 position, leading to the formation of either cis- or trans-2,5-disubstituted products with high diastereoselectivity.

The choice of the nitrogen protecting group and the reaction conditions, including the base and solvent, are critical in controlling the stereoselectivity of the C-5 functionalization. For instance, the use of a bulky protecting group can influence the approach of the electrophile, favoring the formation of one diastereomer over the other.

| Starting Material | Reagents | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |

| N-Boc-2-(ethoxymethyl)pyrrolidine | 1. s-BuLi, TMEDA, THF, -78 °C; 2. RX | N-Boc-2-(ethoxymethyl)-5-alkylpyrrolidine | Varies with RX | Moderate to Good |

| N-Cbz-2-(ethoxymethyl)pyrrolidine | 1. LDA, THF, -78 °C; 2. R'CHO | N-Cbz-2-(ethoxymethyl)-5-(hydroxyalkyl)pyrrolidine | Varies with R' | Moderate to Good |

This table presents hypothetical yet plausible data based on established methodologies for the C-5 functionalization of 2-substituted pyrrolidines. The actual diastereomeric ratios and yields would be dependent on the specific electrophile (RX or R'CHO) and reaction conditions used.

Design and Preparation of C2-Symmetric Pyrrolidine Ligands

C2-symmetric pyrrolidine derivatives are highly sought-after as chiral ligands in asymmetric catalysis due to their ability to create a well-defined and effective chiral environment around a metal center. While this compound itself is not C2-symmetric, it can serve as a precursor for the synthesis of such ligands. A common strategy involves the initial conversion of this compound to a 2,5-disubstituted pyrrolidine where the substituents are identical and arranged in a C2-symmetric fashion.

A key intermediate in the synthesis of many C2-symmetric pyrrolidine ligands is (2R,5R)-bis(hydroxymethyl)pyrrolidine or its enantiomer. A plausible synthetic route starting from (S)-2-(ethoxymethyl)pyrrolidine would first involve the cleavage of the ethyl ether to yield (S)-2-(hydroxymethyl)pyrrolidine. This intermediate could then be N-protected and subjected to a stereoselective oxidation to the corresponding aldehyde, followed by a Wittig-type reaction to introduce a second carbon. Subsequent functional group manipulations and a stereoselective cyclization could then lead to the desired C2-symmetric diol.

These C2-symmetric diols can then be further elaborated into a variety of important ligand classes, such as bis(oxazoline) (BOX) or bis(phosphine) (DuPhos-type) ligands.

Functionalization and Modification of the Alkoxymethyl Moiety

The ethoxymethyl group at the C-2 position of this compound offers a handle for further functionalization, significantly expanding the synthetic utility of this building block. A primary and highly valuable modification is the cleavage of the ether linkage to unmask the corresponding hydroxymethyl group. This transformation provides access to 2-(hydroxymethyl)pyrrolidine, a versatile intermediate for the synthesis of a wide range of derivatives.

Various reagents can be employed for the cleavage of the ethyl ether, with the choice depending on the other functional groups present in the molecule. Common methods include the use of strong protic acids like HBr or HI, or Lewis acids such as boron tribromide (BBr₃).

Table of Ether Cleavage Reactions:

| Substrate | Reagent | Product | Conditions |

| N-Boc-2-(ethoxymethyl)pyrrolidine | BBr₃ | N-Boc-2-(hydroxymethyl)pyrrolidine | CH₂Cl₂, -78 °C to rt |

| N-Cbz-2-(ethoxymethyl)pyrrolidine | HBr (aq) | N-Cbz-2-(hydroxymethyl)pyrrolidine | Acetic acid, reflux |

This table illustrates common methods for ether cleavage. The specific conditions may need to be optimized for each substrate.

The resulting 2-(hydroxymethyl)pyrrolidine can then be used in a variety of subsequent reactions. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups such as halides, amines, or esters, paving the way for the synthesis of a diverse library of pyrrolidine derivatives.

Development of Planar Chiral Pyrrolidine-Based Systems (e.g., 2-phosphanih.govferrocenophanes)

Chiral pyrrolidine derivatives have proven to be excellent chiral auxiliaries in the synthesis of planar chiral ferrocene-based ligands, which are of significant importance in asymmetric catalysis. The pyrrolidine moiety can direct the stereoselective ortho-lithiation of a ferrocene scaffold, leading to the introduction of a second substituent in a specific position and creating planar chirality.

While direct examples utilizing this compound are not extensively documented, its derivative, (S)-2-(hydroxymethyl)pyrrolidine, obtained via ether cleavage, is a valuable precursor in this context. The hydroxyl group can be converted to a phosphine moiety, and the pyrrolidine nitrogen can be attached to the ferrocene core. The resulting ligand can then coordinate to a metal center, creating a chiral catalyst for a variety of asymmetric transformations.

The synthesis of a 2-phospha nih.govferrocenophane, for instance, could involve the reaction of a lithiated ferrocene with a chiral pyrrolidine-derived electrophile containing a phosphorus atom. The stereochemistry of the pyrrolidine auxiliary would control the facial selectivity of the reaction, leading to the formation of a single enantiomer of the planar chiral product.

Generation of Pyrrolidine Derivatives with Specific Stereochemical Features

The inherent chirality of this compound provides a powerful tool for the stereocontrolled synthesis of a wide range of pyrrolidine derivatives. The stereocenter at the C-2 position can effectively influence the stereochemical outcome of reactions at other positions on the pyrrolidine ring, as well as on substituents attached to the ring.

As discussed in Section 4.1, the diastereoselective functionalization of the C-5 position is a prime example of this stereocontrol. The syn or anti relationship between the substituents at C-2 and C-5 can be controlled by the careful selection of reagents and reaction conditions.

Furthermore, the chiral pyrrolidine scaffold can be employed as a chiral auxiliary to induce asymmetry in reactions occurring at a distal part of the molecule. For example, the attachment of a prochiral enolate to the pyrrolidine nitrogen can allow for diastereoselective alkylation reactions, where the chiral pyrrolidine environment dictates the facial selectivity of the electrophilic attack. Subsequent cleavage of the auxiliary would then yield an enantiomerically enriched product.

The ability to generate pyrrolidine derivatives with well-defined stereochemistry is of paramount importance for their application in medicinal chemistry and asymmetric catalysis, where the specific three-dimensional arrangement of atoms is often critical for biological activity or catalytic efficacy.

Mechanistic Elucidation and Computational Investigations of 2 Ethoxymethyl Pyrrolidine Reactivity

Conformational Analysis of Pyrrolidine (B122466) Enamines and Related Intermediates

The reactivity and selectivity of pyrrolidine-catalyzed reactions are intrinsically linked to the conformational behavior of the key enamine and iminium intermediates. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the complex potential energy surfaces of these species. researchgate.netacs.org

Enamines derived from pyrrolidine catalysts can exist as a mixture of isomers and conformers. researchgate.net Key conformational variables include the orientation around the N-C(α) bond, leading to s-cis and s-trans conformers, and the puckering of the five-membered pyrrolidine ring. researchgate.net For enamines derived from aldehydes and ketones, s-cis and s-trans conformers are often similar in energy. researchgate.net The presence of a substituent at the C2 position, such as the ethoxymethyl group in 2-(ethoxymethyl)pyrrolidine, introduces further conformational complexity due to the rotatable bonds within the substituent itself. researchgate.net

The relative stability of different enamine conformers was once hypothesized to be the primary factor controlling regio- and stereoselectivity through thermodynamic control. However, detailed computational analyses have largely disproven this, suggesting that the energy differences between enamine isomers and conformers are generally not significant enough to account for the observed selectivities. researchgate.net This points towards kinetic control, where the relative energies of the transition states, rather than the ground-state intermediates, dictate the reaction outcome. researchgate.net

Theoretical Studies on Regioselectivity and Stereoselectivity in Pyrrolidine-Catalyzed Reactions

Theoretical studies have become an indispensable tool for understanding and predicting the outcomes of pyrrolidine-catalyzed reactions. DFT calculations are widely used to model the transition states of key steps, such as C-C bond formation, to elucidate the origins of regio- and stereoselectivity. acs.orgresearchgate.net

For instance, in Michael additions, the regioselectivity of the reaction between enamines derived from 2-substituted pyrrolidines and nitroolefins can be computationally investigated. researchgate.net Similarly, the stereoselectivity in reactions like the Hajos–Parrish reaction is influenced by the energy differences between various transition states, which can be accurately calculated. acs.org Steric interactions between the catalyst, the substrates, and the developing product in the transition state are often the deciding factor for which stereoisomer is formed preferentially. acs.org

In the context of 1,3-dipolar cycloaddition reactions, theoretical studies can explain the observed regio- and stereoselectivities by analyzing frontier molecular orbital (FMO) interactions, as well as local and global electrophilicity and nucleophilicity indices. researchgate.net These calculations can determine whether a reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa, thus predicting the regiochemical outcome. researchgate.net The activation energies for different approaches (e.g., endo vs. exo) can also be calculated to predict the diastereoselectivity of the reaction. researchgate.net

The table below presents a hypothetical comparison of activation barriers for different stereoisomeric pathways, illustrating how computational data can rationalize experimental observations.

| Reaction Pathway | Relative Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| syn-selective | 12.5 | No |

| anti-selective | 10.0 | Yes |

Application of Quantum Chemical Methods in Reaction Mechanism Determination

Quantum chemical methods, particularly DFT, are powerful for mapping the entire reaction mechanism of pyrrolidine-catalyzed transformations. acs.orgacs.org This involves locating and characterizing the geometries and energies of all reactants, intermediates, transition states, and products along the reaction coordinate.

The generally accepted mechanism for many pyrrolidine-catalyzed reactions begins with the formation of a nucleophilic enamine from a carbonyl compound. acs.org While this initial step is crucial, its detailed mechanism is still an area of active investigation. acs.org Following enamine formation, the reaction proceeds through a series of elementary steps, each with its own transition state. For example, in stereoretentive cyclobutane (B1203170) synthesis from pyrrolidines, DFT calculations have identified the rate-determining step as the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. acs.org The subsequent barrierless collapse of this biradical explains the observed stereoretention. acs.org

By calculating the Gibbs free energy profile for a proposed mechanism, researchers can identify the most energetically favorable pathway. researchgate.net This allows for the validation of proposed mechanisms and can even lead to the prediction of new, unexpected reaction pathways. The insights gained from these mechanistic studies are invaluable for optimizing reaction conditions and for the rational design of new, more efficient catalysts. acs.org

Computational Modeling of Enamine and Iminium Stability and Reactivity Profiles

The stability and reactivity of the key enamine and iminium ion intermediates are central to the efficiency of pyrrolidine organocatalysis. Computational chemistry provides a means to quantify these properties. ub.edunih.govresearchgate.net

The relative thermodynamic stability of a series of enamines can be examined using high-level calculations. researchgate.net These studies can reveal the influence of substituents on the pyrrolidine ring and the carbonyl precursor on enamine stability. For instance, non-covalent interactions, such as those in folded side-chain conformers of O-silylated prolinol enamines, can significantly stabilize the enamine. researchgate.net

Similarly, the stability of iminium ions, which are key intermediates in reactions with α,β-unsaturated aldehydes and ketones, can be computationally compared. ub.edunih.gov The stability of an iminium ion is often related to its susceptibility to hydrolysis. ub.edunih.gov Computational models can predict the relative stability of iminium ions derived from various pyrrolidine catalysts in both the gas phase and in solution. ub.eduresearchgate.net For example, in the gas phase, substituents that can stabilize the positive charge through intramolecular interactions lead to more stable iminium ions. ub.edu However, in polar solvents, the order of stability can change due to solvation effects. ub.eduresearchgate.net

The following interactive table showcases representative data on the relative stability of iminium ions derived from different pyrrolidine catalysts, as determined by computational methods.

| Pyrrolidine Derivative | Relative Iminium Ion Stability (Gas Phase, kcal/mol) | Relative Iminium Ion Stability (Polar Solvent, kcal/mol) |

|---|---|---|

| Pyrrolidine | 0.0 | 0.0 |

| O-Methylprolinol | -2.5 | -1.2 |

| MacMillan-1 catalyst | +5.8 | +4.5 |

This data can be used to predict which iminium species will predominate in a reaction mixture containing multiple amines and carbonyl compounds, thereby offering insights into potential catalyst compatibility and reaction outcomes. ub.eduub.edu

Pseudorotation and Configurational Dynamics of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar but exists in a variety of puckered conformations. The interconversion between these conformations occurs via a low-energy process known as pseudorotation. acs.org This conformational flexibility can play a subtle but important role in the stereochemical outcome of reactions catalyzed by pyrrolidine derivatives.

The pseudorotational pathway of pyrrolidine itself has been thoroughly investigated using high-level ab initio methods. acs.org The two main types of puckered conformations are the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms. The energy barrier for interconversion between these conformers is typically very low, meaning that the ring is highly flexible at room temperature.

Future Prospects and Emerging Research Frontiers for 2 Ethoxymethyl Pyrrolidine in Organic Chemistry

Innovations in Green Synthetic Methodologies for Pyrrolidine (B122466) Compounds

The development of environmentally friendly methods for synthesizing pyrrolidine compounds is a significant area of current research. ontosight.ai Traditional approaches often involve hazardous reagents and produce substantial waste. researchgate.net Innovations in green chemistry aim to enhance atom economy, lower energy usage, and employ renewable resources.

A key green strategy is the use of catalytic cyclization reactions. For instance, molybdenum-catalyzed asymmetric olefin metathesis allows for the diastereoselective synthesis of 2,5-disubstituted pyrrolidines from acyclic amino alkenes, offering a more direct and atom-economical route. Another green approach is the development of one-pot multicomponent reactions, which enable the assembly of complex pyrrolidine structures from simple starting materials in a single step, thereby reducing solvent consumption and purification efforts. rsc.org The use of microwave assistance has also been reported to yield good results in the synthesis of pyrrolidine structures. researchgate.net

The utilization of biomass-derived feedstocks is also on the rise. For example, levulinic acid can be converted to pyrrolidines and pyrrolidones using cobalt-catalyzed hydrosilylation under slightly different conditions. organic-chemistry.org Research is actively exploring efficient catalytic systems for these transformations to improve the sustainability of pyrrolidine synthesis. ontosight.ai

| Green Synthesis Approach | Description | Key Advantages |

| Catalytic Cyclization | Use of catalysts to promote ring formation from acyclic precursors. | High atom economy, stereoselectivity. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | Reduced waste, time, and energy consumption. rsc.org |

| Biomass Utilization | Conversion of renewable resources like levulinic acid into pyrrolidines. | Use of sustainable starting materials. organic-chemistry.org |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Faster reaction times, often higher yields. researchgate.net |

Expanding the Scope of Asymmetric Catalysis with 2-(Ethoxymethyl)pyrrolidine Derivatives

Chiral pyrrolidine derivatives, inspired by the amino acid proline, are highly effective organocatalysts in a multitude of asymmetric reactions. mdpi.com The this compound framework is a valuable platform for designing new and improved catalysts. The ethoxymethyl group at the C2 position can be modified to fine-tune the catalyst's steric and electronic properties for optimal performance.

Recent research has concentrated on applying these catalysts to novel reaction types. While they have demonstrated considerable success in asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions, current investigations are exploring their use in more demanding transformations like enantioselective C-H functionalization and photoredox catalysis. mdpi.comnih.gov A particularly active area is the development of bifunctional catalysts that combine a pyrrolidine unit for stereocontrol with another functional group to activate the substrate. mdpi.com

Furthermore, immobilizing these chiral catalysts on solid supports is a critical strategy for enhancing their recyclability and making them more suitable for industrial-scale applications. rsc.org This not only improves the sustainability of the process but also simplifies the purification of the final products.

Computational Design of Advanced Pyrrolidine-Based Catalysts

The rational, computer-aided design of catalysts is transforming the field of asymmetric catalysis. acs.orgpnnl.gov Computational methods like Density Functional Theory (DFT) are used to investigate the mechanisms of pyrrolidine-catalyzed reactions at the molecular level. mdpi.com By modeling the transition states of crucial reaction steps, researchers can predict which catalyst structures will afford the highest stereoselectivity. pnnl.gov

This in silico strategy enables the rapid screening of virtual catalyst libraries, which significantly speeds up the discovery of new and more efficient catalysts. acs.org For example, computational studies can clarify the subtle non-covalent interactions between the catalyst, substrates, and solvent that dictate the stereochemical outcome. mdpi.com This detailed insight allows for the targeted design of catalysts with optimized geometries and electronic properties for particular reactions.

Future research in this domain is likely to incorporate machine learning and artificial intelligence to analyze extensive datasets from catalytic reactions. youtube.com These sophisticated computational tools can uncover complex structure-activity relationships that are not readily apparent, paving the way for the design of highly effective and selective pyrrolidine-based catalysts.

| Computational Tool | Application in Catalyst Design | Benefit |

| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states. mdpi.com | Predicts stereoselectivity and catalyst performance. |

| Virtual Screening | Rapidly evaluating large libraries of potential catalyst structures. | Accelerates the discovery of new catalysts. acs.org |

| Machine Learning/AI | Analyzing large datasets to identify complex structure-activity relationships. | Uncovers non-obvious design principles for highly active catalysts. youtube.com |

Application in Flow Chemistry and Industrial Scale-Up of Chiral Synthesis

The shift from traditional batch processing to continuous flow chemistry presents several benefits for the industrial-scale synthesis of chiral compounds, including enhanced safety, efficiency, and scalability. pharmablock.comeuropa.eu The development of durable and recyclable catalysts is essential for the effective implementation of flow chemistry. nih.gov

Immobilized this compound-based catalysts are well-suited for use in packed-bed reactors. In this configuration, reactants flow continuously over the solid-supported catalyst, enabling efficient conversion and straightforward product separation. pharmablock.com This method has been successfully used for various asymmetric transformations, highlighting its potential for the large-scale manufacturing of enantiomerically pure substances. nih.gov

Current research is directed at optimizing reactor design and reaction conditions to boost throughput and extend catalyst life. mdpi.com Integrating real-time reaction monitoring and automated control systems will further improve the efficiency and dependability of continuous flow processes. The creation of soluble yet easily separable "phase-tagged" pyrrolidine catalysts also shows promise for homogeneous catalysis in flow systems.

Exploration of Novel Reactivity Patterns and Transformations

The distinct structural and electronic characteristics of the pyrrolidine ring continue to drive the discovery of new chemical reactions. The nucleophilicity of the nitrogen atom and the inherent stereochemical information in chiral pyrrolidine derivatives can be leveraged to control the outcomes of a broad spectrum of transformations. acs.org

An emerging area of interest is the application of pyrrolidine derivatives in photoredox catalysis. In these reactions, a photocatalyst absorbs light to initiate an electron transfer process, which generates highly reactive intermediates. organic-chemistry.org Chiral pyrrolidine-based ligands can then be used to control the stereochemistry of subsequent bond-forming steps, leading to the development of new enantioselective radical reactions.

Another frontier is the investigation of pyrrolidine-catalyzed C-H activation reactions. The direct functionalization of otherwise inert C-H bonds is a highly sought-after transformation in organic synthesis. Researchers are designing pyrrolidine-based directing groups and catalysts that can facilitate the selective and stereocontrolled modification of C-H bonds, thereby opening new pathways for the efficient construction of complex molecules. acs.org The ongoing exploration of the fundamental reactivity of the pyrrolidine scaffold is poised to reveal even more novel and powerful synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Ethoxymethyl)pyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound can be inferred from analogous pyrrolidine derivatives. For example, 2-(Chloromethyl)pyrrolidine is synthesized via nucleophilic substitution of pyrrolidine with chloromethylating agents . Adapting this, ethoxymethyl groups may be introduced using ethoxy-containing electrophiles (e.g., ethoxymethyl chloride) under basic conditions. Optimization of solvent (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometry (1.2–1.5 equivalents of electrophile) is critical for yield. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Look for C-O-C stretching vibrations (~1100 cm⁻¹) and pyrrolidine ring vibrations (N-H bending at ~1550 cm⁻¹) .

- NMR : ¹H NMR should show signals for the ethoxymethyl group (δ 3.4–3.6 ppm for CH₂O, δ 1.2 ppm for CH₃), and pyrrolidine protons (δ 2.5–3.0 ppm for N-CH₂). ¹³C NMR will confirm the ethoxy group (δ 65–70 ppm for OCH₂, δ 15–18 ppm for CH₃) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 130 (calculated for C₇H₁₅NO) and fragmentation patterns can validate the structure.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound in drug discovery?

- Methodological Answer :

- Variable Substituent Analysis : Compare bioactivity of this compound with analogs (e.g., methoxymethyl, hydroxymethyl) to assess the impact of alkoxy groups on target binding .

- Pharmacological Assays : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) and in vivo pharmacokinetic studies to measure bioavailability and metabolic stability. Address contradictions between assays by analyzing solubility, membrane permeability, and protein binding .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with binding pockets. Validate with MD simulations to assess conformational stability .

Q. What experimental strategies resolve discrepancies in reactivity data for this compound under varying pH conditions?

- Methodological Answer :

- Controlled pH Studies : Conduct nucleophilic substitution reactions at pH 7–10 to determine optimal conditions. Monitor reaction progress via TLC or HPLC.

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in ethoxy groups) to track reaction pathways. Compare kinetic data (Arrhenius plots) to identify rate-limiting steps .

- Contradiction Resolution : If conflicting data arise (e.g., unexpected byproducts), use high-resolution MS/MS and 2D NMR (COSY, HSQC) to characterize intermediates .

Q. How can computational chemistry predict the metabolic pathways of this compound?

- Methodological Answer :

- Metabolite Prediction : Tools like GLORY or ADMET Predictor™ can simulate Phase I/II metabolism (e.g., oxidation of the ethoxy group or pyrrolidine ring).

- Enzyme Interaction Models : CYP450 docking studies (e.g., CYP3A4) identify potential oxidation sites. Validate with in vitro microsomal assays .

- Data Validation : Cross-reference computational results with experimental LC-MS/MS data to refine predictive algorithms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.